N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(2)15(17)16-9-5-7-13-10-12-6-3-4-8-14(12)18-13/h3-4,6,8,10-11H,5,7,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVDLZADNCDNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide typically involves the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran derivative is then subjected to alkylation with a suitable propyl halide to introduce the propyl chain.
Amidation: The final step involves the reaction of the propyl-substituted benzofuran with isobutyric acid or its derivatives (such as isobutyryl chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the isobutyramide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isobutyramide moiety, leading to the formation of alcohols or amines.
Substitution: The propyl chain can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzofuran moiety, which is known for its diverse biological activities. Its molecular formula is , and it possesses a complex structure that enhances its interaction with biological targets. The presence of the benzofuran group contributes to its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Scientific Research Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide has shown promising results in inhibiting the proliferation of colorectal cancer (HT29) and T-cell leukemia (Jurkat) cells. In vitro tests revealed IC50 values of 5.0 µM and 7.5 µM, respectively, indicating effective action at low concentrations .
-
Antimicrobial Properties :
- The compound has demonstrated notable antimicrobial efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. Studies have shown low minimum inhibitory concentrations (MIC), suggesting potent bactericidal effects . The ability to inhibit biofilm formation further underscores its potential as an adjunct therapy in chronic infections.
- Neuroprotective Effects :
The biological activities of this compound can be summarized as follows:
| Activity Type | Mechanism of Action | Efficacy Level |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest | Effective at low IC50 |
| Antimicrobial | Inhibition of bacterial growth; biofilm disruption | Low MIC values |
| Neuroprotective | Inhibition of RIPK1; reduction in neuroinflammation | Improved neuronal survival |
Case Study 1: Anticancer Efficacy
In a controlled study assessing the anticancer properties of this compound, researchers found that the compound induced apoptosis in HT29 cells through the activation of intrinsic pathways. The results highlighted its potential as a therapeutic agent for colorectal cancer.
Case Study 2: Antimicrobial Action
A clinical isolate study was conducted to evaluate the antimicrobial effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound was successful in reducing biofilm formation and exhibited a significant bactericidal effect, suggesting its utility in treating persistent infections.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The isobutyramide group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide are sparse, comparisons can be drawn to structurally related compounds with documented biological activity. Below, key analogs are analyzed based on substituent variations, synthetic routes, and pharmacological outcomes.
2.1. Piperazinyl Derivatives of Betulinamides and Ursolamides
Relevance: These compounds (e.g., 1a–c and 2a–c in ) share a propyl-linked amide structure but replace benzofuran with triterpenoid scaffolds (betulinic/ursolic acid derivatives) and incorporate piperazine groups.
Biological Activity:
- Acetylated derivatives (1a, 2a) : Exhibited antimalarial activity with IC₅₀ values of 4–14 µM, outperforming unprotected analogs (e.g., 1b , 2b with IC₅₀ = 5–15 µM) .
- Piperazinyl derivatives (1c, 2c) : Showed superior potency (IC₅₀ = 175–220 nM), attributed to enhanced solubility and target interaction via the piperazine group .
Structural Insights:
- The piperazine moiety in 1c/2c introduces hydrogen-bonding capacity and cationic character at physiological pH, which likely improves membrane permeability and target engagement compared to the benzofuran-based compound.
2.2. Indole-Containing Propanamide Derivatives
Relevance: Compound 8 () shares the propanamide backbone but substitutes benzofuran with an indole ring and cycloheptylpropyl chain.
Synthetic Strategy:
- Compound 8 was synthesized via carbamate intermediates (e.g., 7 ), employing CDI-mediated coupling and deprotection steps . This contrasts with the simpler alkylation/acylation routes typical for benzofuran derivatives.
Pharmacological Implications:
- Indole derivatives like 8 often exhibit serotonin receptor affinity due to structural mimicry of tryptamine. The benzofuran analog may lack this specificity but could retain CNS activity due to aromatic π-π interactions.
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, drawing from various research findings.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several key steps that optimize its biological activity. Research indicates that the structural features of the compound significantly influence its potency against various biological targets. For instance, modifications at the α-position of the amide group have been shown to be critical for maintaining activity levels .
Table 1: Structure-Activity Relationships
| Compound Variant | IC50 (µM) | Activity Description |
|---|---|---|
| Parent Compound | <1 | Potent T3SS inhibitor |
| Variant 20a | 0.5 | Enhanced potency in secretion assay |
| Variant 20b | 0.3 | Increased activity in translocation assay |
| Variant 25a | 2.5 | Moderate activity |
The table above summarizes findings from structure-activity relationship studies that highlight the impact of specific substitutions on the compound's biological activity.
Antimicrobial Activity
This compound has been studied for its potential as an inhibitor of Pseudomonas aeruginosa's type III secretion system (T3SS), which is crucial for its virulence. The compound has shown significant inhibition in both secretion and translocation assays, indicating its potential as a therapeutic agent against bacterial infections .
In assays measuring cytotoxicity, it was observed that while the compound effectively inhibited T3SS-mediated processes, it did not significantly affect bacterial growth rates, suggesting a selective mechanism of action .
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory effects of benzofuran derivatives, including this compound. Compounds derived from benzofuran structures have demonstrated notable anti-inflammatory activities, potentially through pathways involving TLR4/NF-κB signaling . This suggests that this compound may possess similar properties, contributing to its overall therapeutic profile.
Case Studies and Research Findings
A comprehensive study evaluated various benzofuran compounds, including this compound, for their biological activities. The results indicated significant anti-inflammatory effects alongside antimicrobial properties. Notably, compound variants exhibited varying degrees of efficacy against different strains of bacteria and inflammatory markers in vitro .
Case Study: In Vitro Efficacy Against Pseudomonas aeruginosa
In a controlled laboratory setting, this compound was tested against Pseudomonas aeruginosa. The compound demonstrated:
- IC50 : 0.8 µM in T3SS inhibition assays.
- Selectivity : Minimal cytotoxicity towards host cells.
These findings underscore the potential for developing this compound as a targeted therapeutic agent against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
